molecular formula C14H20ClNO2 B5096349 4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine

4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine

Cat. No.: B5096349
M. Wt: 269.77 g/mol
InChI Key: JNAFTAVQVFJCNX-UHFFFAOYSA-N
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Description

4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-(2-chloro-5-methylphenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine typically involves the reaction of morpholine with 3-(2-chloro-5-methylphenoxy)propyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chloro-5-methylphenoxy group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the morpholine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products with different substituents on the aromatic ring.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced aromatic or morpholine rings.

Scientific Research Applications

4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
  • 4-[3-(2-chloro-6-methylphenoxy)propyl]morpholine
  • 4-[3-(2-chloro-5-ethylphenoxy)propyl]morpholine

Uniqueness

4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-12-3-4-13(15)14(11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAFTAVQVFJCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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